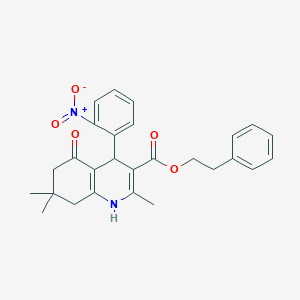![molecular formula C20H22N2O4 B5158168 diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
diethyl {[(4-anilinophenyl)amino]methylene}malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl {[(4-anilinophenyl)amino]methylene}malonate, also known as DAPM, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DAPM is a member of the malononitrile family of compounds, which are well-known for their diverse chemical and biological properties.
作用机制
Diethyl {[(4-anilinophenyl)amino]methylene}malonate exerts its cytotoxic effects by binding to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that rely on microtubule dynamics. This leads to the activation of apoptotic pathways and the induction of cell death. The binding affinity of diethyl {[(4-anilinophenyl)amino]methylene}malonate to tubulin is higher than that of colchicine, which makes it a promising lead compound for the development of new anticancer drugs.
Biochemical and Physiological Effects
In addition to its antiproliferative effects, diethyl {[(4-anilinophenyl)amino]methylene}malonate has also been shown to exhibit anti-inflammatory and antioxidant activities. These properties are attributed to the presence of the aniline moiety, which can scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. diethyl {[(4-anilinophenyl)amino]methylene}malonate has also been reported to have a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies.
实验室实验的优点和局限性
One of the main advantages of diethyl {[(4-anilinophenyl)amino]methylene}malonate is its ease of synthesis and purification, which makes it readily available for laboratory experiments. diethyl {[(4-anilinophenyl)amino]methylene}malonate also exhibits high stability and solubility in various solvents, which allows for easy manipulation and characterization. However, one of the limitations of diethyl {[(4-anilinophenyl)amino]methylene}malonate is its low water solubility, which can hinder its bioavailability and limit its therapeutic potential. Further studies are needed to improve the pharmacokinetic properties of diethyl {[(4-anilinophenyl)amino]methylene}malonate and enhance its efficacy in vivo.
未来方向
There are several future directions for the research and development of diethyl {[(4-anilinophenyl)amino]methylene}malonate. One potential application is in the field of materials science, where diethyl {[(4-anilinophenyl)amino]methylene}malonate can be used as a building block for the synthesis of novel polymers and materials with unique properties. Another direction is in the development of new anticancer drugs based on the structure of diethyl {[(4-anilinophenyl)amino]methylene}malonate, which can improve the efficacy and selectivity of current chemotherapeutic agents. Furthermore, the anti-inflammatory and antioxidant properties of diethyl {[(4-anilinophenyl)amino]methylene}malonate can be explored for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
合成方法
The synthesis of diethyl {[(4-anilinophenyl)amino]methylene}malonate involves the condensation of malononitrile with aniline in the presence of a catalyst, such as piperidine or sodium ethoxide. The resulting product is a yellow crystalline solid that can be purified through recrystallization or column chromatography. The yield of diethyl {[(4-anilinophenyl)amino]methylene}malonate can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
Diethyl {[(4-anilinophenyl)amino]methylene}malonate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have reported that diethyl {[(4-anilinophenyl)amino]methylene}malonate exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of diethyl {[(4-anilinophenyl)amino]methylene}malonate involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
属性
IUPAC Name |
diethyl 2-[(4-anilinoanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-25-19(23)18(20(24)26-4-2)14-21-15-10-12-17(13-11-15)22-16-8-6-5-7-9-16/h5-14,21-22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFKOXVZYYEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ({[4-(phenylamino)phenyl]amino}methylidene)propanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5158155.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)

![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
![1-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5158196.png)